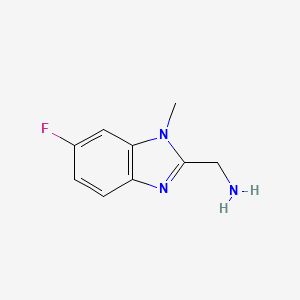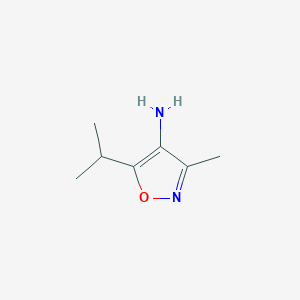amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
2-{[(4-bromothiophen-2-yl)methyl](methyl)amino}-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula C18H17BrN2OS This compound is characterized by the presence of a bromothiophene moiety, a naphthalene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Bromination: Thiophene is brominated to form 4-bromothiophene.
Alkylation: 4-bromothiophene is then alkylated with methylamine to form 4-bromothiophen-2-ylmethylamine.
Acylation: The resulting amine is acylated with naphthalen-1-ylacetyl chloride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{(4-chlorothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
- 2-{(4-fluorothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
- 2-{(4-iodothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
Uniqueness
The uniqueness of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the thiophene ring, for example, can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H17BrN2OS |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl-methylamino]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H17BrN2OS/c1-21(10-15-9-14(19)12-23-15)11-18(22)20-17-8-4-6-13-5-2-3-7-16(13)17/h2-9,12H,10-11H2,1H3,(H,20,22) |
InChI Key |
SYTKLWQVSVJKPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)

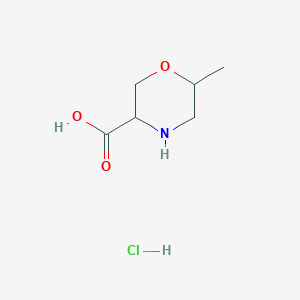
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)
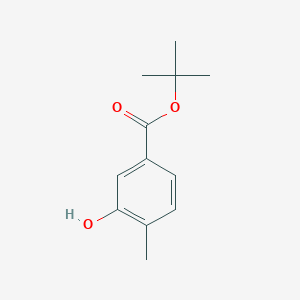
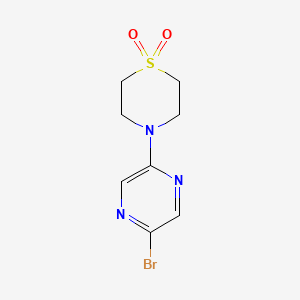
![1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
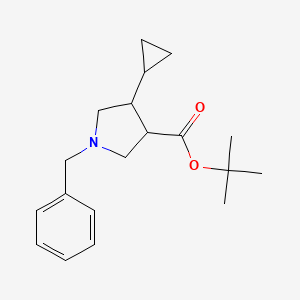
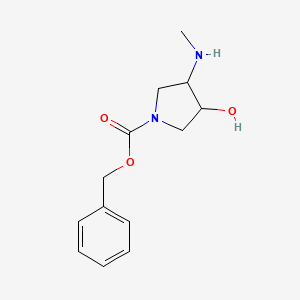
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)
![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)
